molecular formula C6H8ClNO2S B3099912 5-Chloro-2-(dimethoxymethyl)thiazole CAS No. 1356087-30-3

5-Chloro-2-(dimethoxymethyl)thiazole

Cat. No.: B3099912
CAS No.: 1356087-30-3
M. Wt: 193.65 g/mol
InChI Key: PZWWLTHAWSZBQX-UHFFFAOYSA-N
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Description

5-Chloro-2-(dimethoxymethyl)thiazole is an organic compound with the molecular formula C6H8ClNO2S It is a thiazole derivative, characterized by the presence of a chlorine atom and a dimethoxymethyl group attached to the thiazole ring Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethoxymethyl)thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with methanol in the presence of a base, such as sodium methoxide, to introduce the dimethoxymethyl group. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dimethoxymethyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(dimethoxymethyl)thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethoxymethyl)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chloromethylthiazole
  • 5-Chloromethyl-2-methylthiazole
  • Thiazole

Uniqueness

5-Chloro-2-(dimethoxymethyl)thiazole is unique due to the presence of both a chlorine atom and a dimethoxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in specific research and industrial contexts .

Properties

IUPAC Name

5-chloro-2-(dimethoxymethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c1-9-6(10-2)5-8-3-4(7)11-5/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWLTHAWSZBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745095
Record name 5-Chloro-2-(dimethoxymethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-30-3
Record name 5-Chloro-2-(dimethoxymethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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